molecular formula C23H27N3O4S2 B2611602 3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 900136-38-1

3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2611602
CAS No.: 900136-38-1
M. Wt: 473.61
InChI Key: OYCNIUNUBOMZLK-UHFFFAOYSA-N
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Description

The compound 3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a highly specialized chemical molecule featuring a combination of phenylsulfonamido and pyridinylmethyl functionalities. With multiple methyl substitutions on the benzene ring, this compound showcases intricate chemical properties that are valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Sulfonation and Amination

    • Initially, the sulfonation of 2,4,6-trimethylbenzenesulfonic acid is performed using sulfur trioxide or chlorosulfonic acid under controlled temperatures.

    • The sulfonated intermediate undergoes nucleophilic substitution with 4-dimethylamino aniline in the presence of a base, such as sodium hydroxide, yielding the N,4-dimethylphenylsulfonamido derivative.

  • Coupling with Pyridin-3-ylmethyl

    • This step involves coupling the N,4-dimethylphenylsulfonamido derivative with pyridin-3-ylmethanol using a dehydrating agent like thionyl chloride or phosphorus oxychloride, forming the final 3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically follows the same basic steps but on a larger scale. Automated reactors and continuous flow systems ensure consistency and efficiency. Key reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction

    • Reduction processes using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can reduce the sulfonamide group to the corresponding amine.

  • Substitution

    • The aromatic ring system can be subject to electrophilic aromatic substitution reactions, such as halogenation or nitration, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.

  • Substitution agents: Bromine, nitric acid.

Major Products Formed

  • Oxidation may yield sulfoxides or sulfones.

  • Reduction could produce the corresponding amines.

  • Substitution reactions would introduce new functional groups into the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

3-(N,4-dimethylphenylsulfonamido)-2,4,6-trimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications:

  • Chemistry

    • Utilized as an intermediate in the synthesis of more complex organic molecules.

    • Employed in the development of new catalysts or reagents.

  • Biology

    • Potential use in the design of enzyme inhibitors or receptor antagonists due to its unique structural features.

    • Studies exploring its interaction with biological macromolecules.

  • Medicine

    • Investigation of its properties as a pharmaceutical agent, particularly in the treatment of conditions related to its biological interactions.

  • Industry

    • Usage in the production of high-performance materials, such as specialty polymers or advanced coatings.

    • Employed in the development of new dyes or pigments.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of this compound often involves its interaction with specific enzymes or receptors, where it may act as an inhibitor or modulator. Its structural features enable it to fit into the active sites of target proteins, thereby influencing their function. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethylbenzenesulfonamide: : Lacks the pyridin-3-ylmethyl and N,4-dimethylphenylsulfonamido functionalities, offering less complexity in applications.

  • N-phenylbenzenesulfonamide: : Features a simpler structure without the multiple methyl and pyridinyl substitutions, resulting in different chemical and biological properties.

  • N-(pyridin-3-ylmethyl)-benzenesulfonamide: : Similar in having the pyridinyl group but lacks the dimethylphenylsulfonamido group, affecting its overall reactivity and application potential.

Properties

IUPAC Name

2,4,6-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-16-8-10-21(11-9-16)32(29,30)26(5)22-17(2)13-18(3)23(19(22)4)31(27,28)25-15-20-7-6-12-24-14-20/h6-14,25H,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCNIUNUBOMZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C(=C(C=C2C)C)S(=O)(=O)NCC3=CN=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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